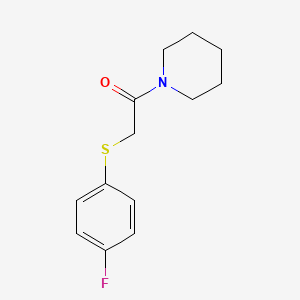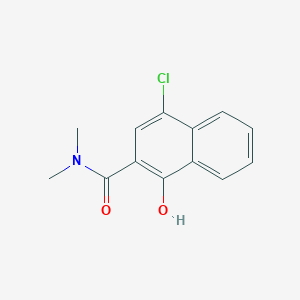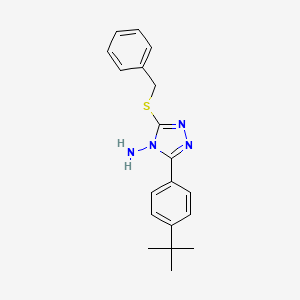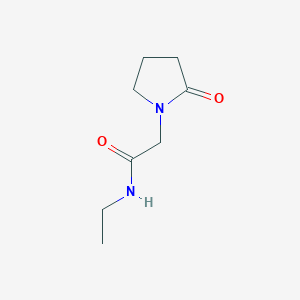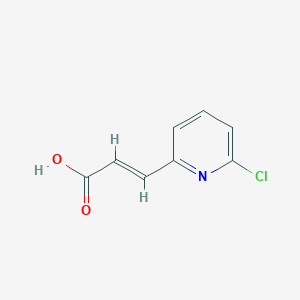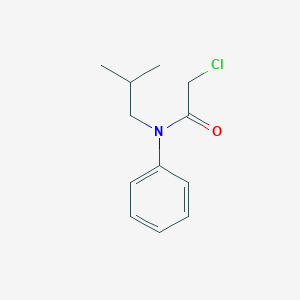
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide, also known as propachlor, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low cost. Propachlor is a member of the acetanilide herbicide family and works by inhibiting the growth of weeds through interference with protein synthesis.
作用機序
Propachlor works by inhibiting the growth of weeds through interference with protein synthesis. Specifically, it inhibits the synthesis of fatty acid and amino acid in plants, which leads to the death of the plant. The herbicide is absorbed by the roots and leaves of the plant and is translocated to the growing points of the plant, where it interferes with protein synthesis.
Biochemical and Physiological Effects
Propachlor has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acid and amino acid, which leads to the death of the plant. It also interferes with the photosynthesis process in plants, which can lead to a reduction in plant growth and yield. In addition, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
実験室実験の利点と制限
Propachlor has several advantages for lab experiments. It is a widely used herbicide and has a well-established synthesis method, which makes it readily available for research purposes. It is also relatively inexpensive, which makes it a cost-effective choice for researchers. However, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has several limitations for lab experiments. It has been shown to have toxic effects on aquatic organisms, which can limit its use in aquatic research. In addition, it has limited selectivity and can potentially harm non-target organisms, which can limit its use in ecological research.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. One area of research is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research is the investigation of the long-term effects of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide exposure on human health and the environment. Additionally, research on the use of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in combination with other herbicides or agricultural practices may lead to more effective and sustainable weed control methods.
合成法
The synthesis of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide involves the reaction of 2-chloroacetamide with 2-methyl-1-propylamine and phenylacetyl chloride. The reaction takes place in the presence of a catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified through recrystallization to obtain the final product, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. The synthesis method of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been well established and is widely used in the production of the herbicide.
科学的研究の応用
Propachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Several studies have investigated the effectiveness of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in controlling weeds and its impact on crop yield. One study found that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide was effective in controlling annual grasses and broadleaf weeds in corn, soybean, and cotton fields. Another study showed that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide had a positive impact on crop yield in soybean fields.
特性
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(2)9-14(12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMJQNSOJUIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

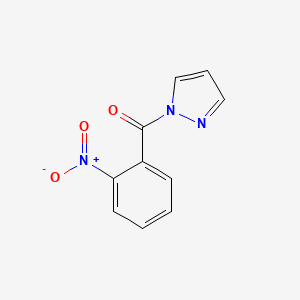

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
